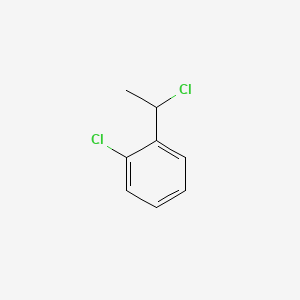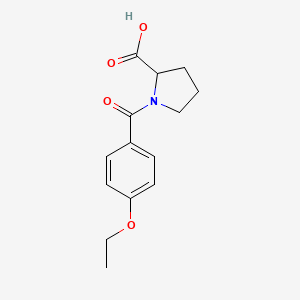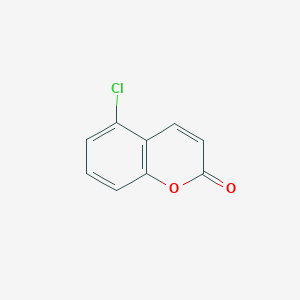
5-Chloro-2h-chromen-2-one
Overview
Description
5-Chloro-2h-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Mechanism of Action
Target of Action
5-Chloro-2h-chromen-2-one is a derivative of the chromene family, which has been associated with a wide range of biological activities. and antioxidant activities, suggesting that they may interact with enzymes or proteins involved in these biological processes.
Mode of Action
Chromene derivatives have been reported to exhibit antifungal activity by interacting with enzymes or proteins involved in the growth and reproduction of fungi . They may also exert antioxidant activity by neutralizing harmful free radicals .
Biochemical Pathways
Given the reported antifungal and antioxidant activities of chromene derivatives , it can be inferred that this compound may interfere with the metabolic pathways of fungi and the oxidative stress pathways in cells.
Pharmacokinetics
A related compound was found to have high gi absorption and was predicted to be bbb permeant , suggesting that this compound may have similar properties.
Result of Action
Chromene derivatives have been reported to exhibit antifungal activity, suggesting that they may inhibit the growth and reproduction of fungi . They may also exert antioxidant activity, potentially protecting cells from oxidative damage .
Action Environment
It is known that the biological activity of chromene derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances . Therefore, it is likely that the action of this compound could also be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
They have been reported to inhibit carbonic anhydrase, target PI3K/Akt/mTOR signaling pathways, induce cell apoptosis protein activation, inhibit tumor multidrug resistance, regulate the reactive oxygen species, and inhibit tumor angiogenesis .
Cellular Effects
Coumarins have been reported to have significant anti-tumor abilities . They can influence cell function by targeting various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Coumarins are known to have a wide range of applications in medical science, biomedical research, and many industrial branches .
Dosage Effects in Animal Models
Coumarins have been reported to have various pharmacological effects, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities .
Metabolic Pathways
Coumarins are known to interact with various enzymes and cofactors, and they can affect metabolic flux or metabolite levels .
Transport and Distribution
Coumarins are known to interact with various transporters or binding proteins .
Subcellular Localization
Coumarins are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2h-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials include 5-chlororesorcinol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or trifluoroacetic acid as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride, zinc chloride) are employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2h-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-3-carboxylic acid.
Reduction: Reduction reactions can convert it to 5-chloro-2h-chroman-2-one.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: this compound-3-carboxylic acid.
Reduction: 5-Chloro-2h-chroman-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2h-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Coumarin: The parent compound with a wide range of biological activities.
7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and use in biochemical assays.
Uniqueness of 5-Chloro-2h-chromen-2-one: The presence of the chlorine atom at the 5th position enhances its chemical reactivity and biological activity compared to other coumarin derivatives.
Properties
IUPAC Name |
5-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFHMNIBSWVKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282544 | |
| Record name | 5-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38169-98-1 | |
| Record name | 38169-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
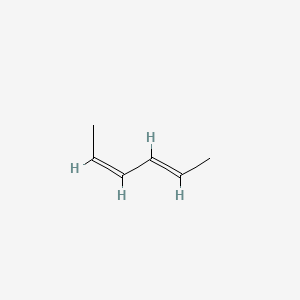
![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)

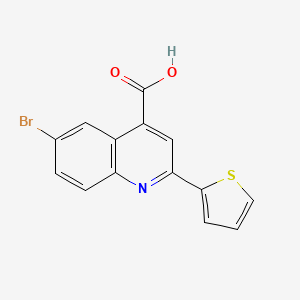



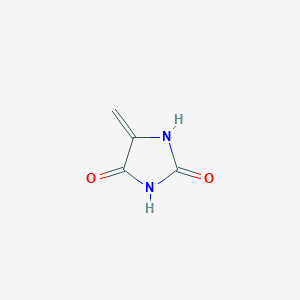
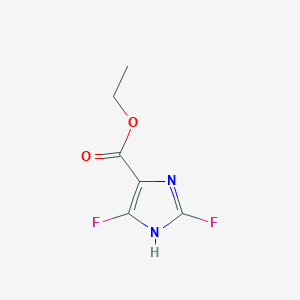
![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)
